(2S)-1-((E)-2-((3-Hydroxyadamantan-1-yl)imino)acetyl)pyrrolidine-2-carbonitrile
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Overview
Description
(2S)-1-((E)-2-((3-Hydroxyadamantan-1-yl)imino)acetyl)pyrrolidine-2-carbonitrile is a synthetic organic compound It features a unique structure combining a pyrrolidine ring, an adamantane derivative, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-((E)-2-((3-Hydroxyadamantan-1-yl)imino)acetyl)pyrrolidine-2-carbonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Adamantane Derivative: Starting with adamantane, functionalization to introduce the hydroxy group.
Formation of the Pyrrolidine Ring: Using a suitable precursor, the pyrrolidine ring is synthesized.
Coupling Reaction: The adamantane derivative is coupled with the pyrrolidine ring through an imine formation reaction.
Introduction of the Nitrile Group: The final step involves introducing the nitrile group under specific reaction conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group on the adamantane moiety can undergo oxidation to form a ketone.
Reduction: The imine group can be reduced to form an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted nitrile derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: Potential use in the development of novel materials due to its unique structure.
Biology
Biochemical Studies: Used as a probe to study enzyme interactions and biochemical pathways.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Polymer Science: Used in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism of action of (2S)-1-((E)-2-((3-Hydroxyadamantan-1-yl)imino)acetyl)pyrrolidine-2-carbonitrile would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Adamantane Derivatives: Compounds like amantadine and rimantadine.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid.
Nitrile Compounds: Compounds like acetonitrile and benzonitrile.
Uniqueness
(2S)-1-((E)-2-((3-Hydroxyadamantan-1-yl)imino)acetyl)pyrrolidine-2-carbonitrile is unique due to its combination of structural features, which may confer distinct chemical and biological properties compared to other compounds.
Properties
Molecular Formula |
C17H23N3O2 |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
(2S)-1-[2-[(3-hydroxy-1-adamantyl)imino]acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C17H23N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h10,12-14,22H,1-8,11H2/t12?,13?,14-,16?,17?/m0/s1 |
InChI Key |
MIBAUSIFADYGKR-XWTIBIIYSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C=NC23CC4CC(C2)CC(C4)(C3)O)C#N |
Canonical SMILES |
C1CC(N(C1)C(=O)C=NC23CC4CC(C2)CC(C4)(C3)O)C#N |
Origin of Product |
United States |
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